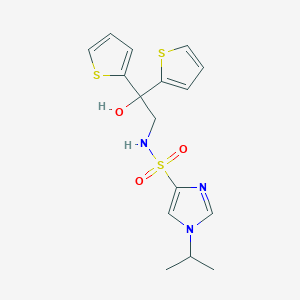

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

This compound features a sulfonamide group linked to a 1-isopropylimidazole core, with a hydroxyethyl bridge substituted by two thiophen-2-yl groups.

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S3/c1-12(2)19-9-15(17-11-19)25(21,22)18-10-16(20,13-5-3-7-23-13)14-6-4-8-24-14/h3-9,11-12,18,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLKOXSWZWSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Rings: The thiophene rings are introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Hydroxylation: The final step involves the hydroxylation of the intermediate compound to introduce the hydroxy group, which can be achieved using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that imidazole derivatives exhibit promising antiviral properties. Specifically, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has been evaluated for its efficacy against viral infections. Research suggests that compounds with imidazole structures can inhibit viral polymerases, which are crucial for viral replication.

| Compound | Target Virus | IC50 Value (μM) |

|---|---|---|

| This compound | HCV NS5B | TBD |

| Other Imidazoles | Various | 0.20 - 0.35 |

The compound's structural features allow it to interact effectively with viral enzymes, potentially leading to the development of new antiviral therapies.

Antibacterial Properties

Imidazole derivatives are also recognized for their antibacterial activities. The compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development in antibiotic therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Studies have demonstrated that the presence of thiophene moieties enhances the antibacterial activity of imidazole derivatives, providing a dual mechanism of action against pathogens.

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer models. The compound exhibits cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Type | EC50 Value (μM) |

|---|---|

| Breast Cancer | TBD |

| Lung Cancer | TBD |

The imidazole core is known for its ability to interact with cellular targets involved in cancer progression, making this compound a promising candidate for cancer therapy.

Supramolecular Chemistry

The unique structure of this compound allows it to form supramolecular complexes with various ions and molecules. This property is significant for developing imaging agents and drug delivery systems.

Applications in Drug Delivery

Supramolecular complexes formed by this compound can enhance the solubility and bioavailability of poorly soluble drugs. By utilizing noncovalent interactions, such as hydrogen bonding and π-stacking, the compound can encapsulate therapeutic agents and facilitate their targeted delivery.

Case Study: Antiviral Efficacy

A study published in Molecules demonstrated that imidazole derivatives significantly inhibited HCV replication in vitro. The research highlighted the structure–activity relationship (SAR) of various substituted imidazoles, including this compound, showing that modifications at specific positions enhanced antiviral potency .

Case Study: Antibacterial Screening

In a comparative study on antibacterial activity, several thiophene-bearing imidazoles were synthesized and tested against common bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene rings can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Comparable Compounds:

4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] ():

- Structure : Imidazole core with thiophene and phenyl substituents.

- Key Differences : Lacks sulfonamide and hydroxyl groups, reducing polarity compared to the target compound.

- Spectral Data : Absence of S=O (sulfonamide) and O-H (hydroxyl) stretches in IR; C-H aromatic stretches dominate .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ():

- Structure : Triazole-thione core with sulfonyl and fluorophenyl groups.

- Key Differences : Triazole vs. imidazole ring; thione (C=S) vs. sulfonamide (S=O) functional groups.

- Spectral Data : IR shows νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹, distinct from the target’s S=O (~1350 cm⁻¹) and O-H (~3300 cm⁻¹) .

S-Alkylated 1,2,4-Triazoles [10–15] (): Structure: Triazole-thioether derivatives with halogenated acetophenone substituents. Key Differences: Alkylated sulfur vs. sulfonamide; increased lipophilicity due to aromatic substituents.

Table 1: Structural and Spectral Comparison

| Compound | Core Structure | Functional Groups | IR Peaks (cm⁻¹) |

|---|---|---|---|

| Target Compound | Imidazole | Sulfonamide, hydroxyl, thiophene | S=O (~1350), O-H (~3300) |

| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] | Imidazole | Thiophene, phenyl | C-H aromatic (~3050) |

| Triazole-Thiones [7–9] | Triazole | Sulfonyl, thione, fluorophenyl | C=S (~1250), NH (~3400) |

| S-Alkylated Triazoles [10–15] | Triazole | Thioether, halogenated aryl | C-S (~700), C=O (~1680) |

Physicochemical Properties

- Polarity : The target’s sulfonamide and hydroxyl groups enhance hydrophilicity compared to purely aromatic analogs (e.g., 4,5-diphenylimidazole [39]). However, the isopropyl and thiophene groups balance lipophilicity.

- Solubility : Expected to exhibit higher aqueous solubility than triazole-thiones [7–9] due to polar sulfonamide and hydroxyl moieties.

- Tautomerism : Unlike triazole-thiones [7–9], the target compound lacks tautomeric equilibria due to its stable sulfonamide and imidazole framework .

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, an imidazole ring, and thiophene moieties, contributing to its diverse biological interactions. The molecular formula is , with a molecular weight of approximately 304.35 g/mol. The presence of the hydroxy and thiophene groups enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit carbonic anhydrases (CAs), which are crucial for pH regulation and are implicated in cancer progression.

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against bacterial strains, possibly through disruption of bacterial metabolic processes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds within the same chemical class. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | |

| Compound B | A549 | 0.12 - 2.78 | |

| N-(2-hydroxy...) | SK-MEL-2 | TBD | Current Study |

Antimicrobial Activity

The antimicrobial evaluation indicates that derivatives of this compound exhibit promising activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values were found to be low, suggesting high potency.

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 0.22 - 0.25 | |

| N-(2-hydroxy...) | Escherichia coli | TBD | Current Study |

Case Studies

-

In Vitro Studies on Carbonic Anhydrase Inhibition:

A study focused on the inhibition of human carbonic anhydrases revealed that certain derivatives exhibited nanomolar potency against specific isoforms (hCA IX and hCA II), indicating potential for therapeutic applications in cancer treatment.- Findings: Compounds demonstrated selective inhibition with K_i values as low as 89 pM for hCA IX .

-

Antitumor Efficacy:

Another investigation assessed the antitumor effects of similar compounds in vivo, showing significant tumor reduction in animal models treated with these agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.